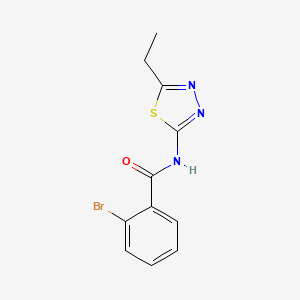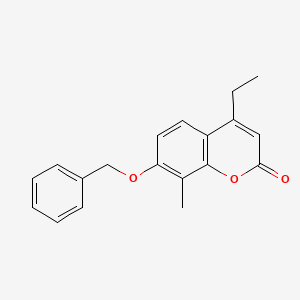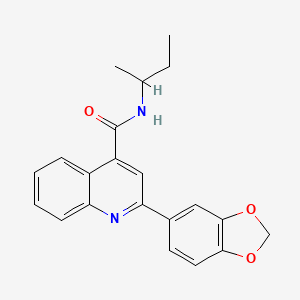![molecular formula C19H10BrF11N2O4 B11114405 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11114405.png)
2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound characterized by the presence of bromine, nitro, and phenol groups, along with a highly fluorinated side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL typically involves multiple steps, starting with the bromination and nitration of phenol derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration usually involves nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution reactions can result in various substituted phenol derivatives.
Scientific Research Applications
2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The highly fluorinated side chain may also influence its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: A simpler analog with similar bromine and nitro groups but lacking the complex side chain.
4-Bromo-2-nitrophenol: Another analog with a different substitution pattern on the phenol ring.
2,4-Dibromo-6-nitrophenol: Contains additional bromine atoms, leading to different chemical properties.
Uniqueness
The uniqueness of 2-BROMO-4-NITRO-6-({[2-[(2,2,3,3,4,4,5,5-OCTAFLUOROPENTYL)OXY]-5-(TRIFLUOROMETHYL)PHENYL]IMINO}METHYL)PHENOL lies in its highly fluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets.
Properties
Molecular Formula |
C19H10BrF11N2O4 |
|---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H10BrF11N2O4/c20-11-5-10(33(35)36)3-8(14(11)34)6-32-12-4-9(18(27,28)29)1-2-13(12)37-7-16(23,24)19(30,31)17(25,26)15(21)22/h1-6,15,34H,7H2 |
InChI Key |
WCESTEALZZAUMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylpiperazin-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11114322.png)
![[2-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11114327.png)
![4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoic acid](/img/structure/B11114329.png)

![N-[2-(3-chlorophenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B11114345.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11114352.png)

![3,4-Dimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11114359.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11114364.png)

![3-{[2-(4-Methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B11114374.png)

![1-(4-chlorophenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11114383.png)
![4-[(Cyclobutylformamido)methyl]benzoic acid](/img/structure/B11114384.png)
